Home > Products > Screening Compounds P140415 > Monofucosyl-para-lacto-N-hexaose IV
Monofucosyl-para-lacto-N-hexaose IV - 115236-58-3

Monofucosyl-para-lacto-N-hexaose IV

Catalog Number: EVT-3471833
CAS Number: 115236-58-3
Molecular Formula: C46H78N2O35
Molecular Weight: 1219.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human milk oligosaccharides (HMOs) are complex carbohydrates found abundantly in human milk, representing the third most abundant solid component after lactose and lipids. [, , ] They are diverse in structure, with over 200 different molecules identified. [, ] HMOs play crucial roles in infant development, including shaping the gut microbiota, supporting the immune system, and protecting against pathogens. [, , , ]

Monofucosyl-para-lacto-N-hexaose IV belongs to the class of fucosylated HMOs. While specific information on Monofucosyl-para-lacto-N-hexaose IV is limited, its parent structure, para-lacto-N-hexaose, has been identified in human milk. [] Fucosylated HMOs, in general, are known to mimic binding sites for pathogens, preventing their adhesion to host cells. [] Additionally, they act as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium species in the infant gut. [, ]

Overview

Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that belongs to the family of human milk oligosaccharides, specifically derived from para-lacto-N-hexaose. This compound is notable for its role in infant nutrition and immune system development. Human milk oligosaccharides, including Monofucosyl-para-lacto-N-hexaose IV, have been shown to influence gut microbiota composition and support the development of the infant's immune system. The molecular formula for Monofucosyl-para-lacto-N-hexaose IV is C46_{46}H78_{78}N2_2O35_{35} with a CAS number of 115236-58-3 .

Source and Classification

Monofucosyl-para-lacto-N-hexaose IV is primarily sourced from human breast milk, where it is one of the many oligosaccharides that contribute to the nutritional and immunological properties of milk. It is classified under the category of fucosylated oligosaccharides, which are characterized by the presence of fucose, a hexose sugar. This classification places it within the broader context of glycoscience, where oligosaccharides play crucial roles in biological processes and interactions.

Synthesis Analysis

Methods

The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves a series of glycosylation reactions. The process typically employs a convergent coupling strategy, which has been shown to be effective in assembling complex oligosaccharide structures. Key steps include:

  1. Selection of Protecting Groups: Various protecting groups must be chosen to prevent undesired reactions during synthesis.
  2. Glycosylation Reactions: Multiple glycosylation reactions are conducted to build the oligosaccharide chain systematically.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography are utilized to isolate the desired product .

Technical Details

The synthesis may involve the use of specific enzymes, such as fucosyltransferases, which facilitate the addition of fucose units to the core structure. Additionally, careful control of reaction conditions (temperature, pH) is essential for achieving high yields and purity.

Data

The detailed structural data includes:

  • Molecular Weight: Approximately 1,021.12 g/mol.
  • Configuration: The specific stereochemistry at each anomeric carbon is critical for biological activity.
Chemical Reactions Analysis

Monofucosyl-para-lacto-N-hexaose IV can participate in various chemical reactions typical for carbohydrates, including:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into its constituent monosaccharides.
  2. Glycosylation: It can act as a glycosyl donor in further synthetic applications.
  3. Redox Reactions: The presence of hydroxyl groups allows for potential oxidation or reduction reactions under specific conditions.

These reactions are significant for both synthetic applications and understanding metabolic pathways involving oligosaccharides.

Mechanism of Action

The mechanism by which Monofucosyl-para-lacto-N-hexaose IV exerts its biological effects involves several processes:

  1. Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
  2. Immune Modulation: By interacting with immune cells via specific receptors (e.g., E-selectin), it may influence inflammatory responses and enhance mucosal immunity .
  3. Inhibition of Pathogen Adhesion: The oligosaccharide can block pathogen binding to epithelial cells by mimicking host cell receptors.

Data

Studies have shown that fucosylated oligosaccharides like Monofucosyl-para-lacto-N-hexaose IV can significantly alter gut microbiota composition, enhancing populations of beneficial bacteria while inhibiting harmful strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to extreme pH levels and heat.
  • Reactivity: Can undergo typical carbohydrate reactions such as oxidation and reduction.

Relevant analyses include spectroscopic methods (NMR, MS) that confirm the structure and purity of Monofucosyl-para-lacto-N-hexaose IV.

Applications

Monofucosyl-para-lacto-N-hexaose IV has several scientific applications:

  1. Infant Nutrition Research: Used in studies examining the role of human milk oligosaccharides in infant health.
  2. Functional Food Development: Potential incorporation into infant formulas to mimic the benefits of breast milk.
  3. Clinical Research: Investigated for its effects on gut health and immune responses in various populations.
Structural Elucidation and Classification

Core Structural Features of MFpLNH IV in Human Milk Oligosaccharides (HMOs)

Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV), also termed MFpLNH IV or FpLNH, is a neutral heptasaccharide classified within the complex family of human milk oligosaccharides (HMOs). Its core structure consists of a linear hexasaccharide backbone (Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) with a single fucose residue attached at the α1-3 position to the reducing-end GlcNAc unit [1] [8]. With a molecular formula of C₄₆H₇₈N₂O₃₅ and a monoisotopic mass of 1218.4385 Da, MFpLNH IV represents a structurally defined fucosylated non-sialylated HMO characterized by its type 2 core (Galβ1-4GlcNAc) [1]. This oligosaccharide belongs to the para-lacto-N-hexaose series, distinguished by its specific glycosidic linkages and branching patterns compared to other hexasaccharide variants [7] [10].

Table 1: Core Structural Characteristics of MFpLNH IV

Structural FeatureDescriptionBiological Significance
Carbohydrate BackboneHeptasaccharide: Hexose-HexNAc-Hex-HexNAc-Hex-HexProvides scaffold for functional modifications
Fucose Positionα1-3 linkage to reducing-terminal GlcNAcDetermines pathogen anti-adhesion specificity
Core TypeType 2 (Galβ1-4GlcNAc)Serves as binding site for microbial adhesins
Charge CharacteristicsNeutral (non-sialylated)Influences gut migration and bacterial utilization
Molecular Mass1218.4385 Da (monoisotopic)Enables analytical identification and quantification

Position-Specific Fucosylation Patterns: α1-3 Linkage Specificity

The defining structural characteristic of MFpLNH IV is its strict α1-3 fucosylation at the reducing-terminal N-acetylglucosamine (GlcNAc) residue, forming the epitope Galβ1-4(Fucα1-3)GlcNAc [1]. This specific linkage pattern is biosynthesized by α1-3-fucosyltransferases (e.g., FUT4, FUT5, FUT6) that are genetically distinct from the α1-2-fucosyltransferases (FUT2) governing Secretor status [3] [9]. Unlike α1-2-fucosylated HMOs (e.g., 2′-fucosyllactose), whose expression depends on functional FUT2 alleles, α1-3-fucosylated structures like MFpLNH IV exhibit consistent expression across all maternal Secretor phenotypes [6]. The α1-3 linkage confers specific biological recognition properties, as it is preferentially hydrolyzed by glycoside hydrolase family 29 (GH29) α-fucosidases in Bifidobacterium species [3]. This enzymatic specificity enables selective bacterial utilization: Bifidobacterium pseudocatenulatum strains possessing GH29 fucosidases efficiently consume MFpLNH IV, while strains lacking these enzymes cannot metabolize this structure [3]. The spatial orientation of the α1-3-linked fucose creates a molecular mimic of blood group Lewis X (Leˣ) antigens, enabling competitive inhibition of pathogen binding to host epithelial receptors [4] [8].

Comparative Analysis with Para-Lacto-N-hexaose and Para-Lacto-N-neohexaose Variants

MFpLNH IV belongs to a structural family of para-lacto-N-hexaose isomers that differ in fucose position and core elongation patterns:

  • Structural Isomerism: MFpLNH IV (Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc) is distinct from monofucosyl-para-lacto-N-hexaose I (MFLNH I) which contains fucose at the non-reducing end [10]. These positional isomers exhibit differential recognition by bacterial transporters and glycosidases.

  • Backbone Variants: Compared to the unsubstituted precursor para-lacto-N-hexaose (pLNH; Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc), MFpLNH IV adds a single fucose residue [7]. In contrast, para-lacto-N-neohexaose (pLNnH; Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) features a type 2 core at both reducing and non-reducing ends, creating distinct conformational flexibility [4] [7].

  • Biological Implications: The specific architecture of MFpLNH IV enables selective utilization by certain Bifidobacterium strains. B. pseudocatenulatum MP80, which expresses complementary GH29 (α1-3/4-specific) and GH95 (α1-2-specific) fucosidases, completely consumes MFpLNH IV during growth, while strain SC585 (possessing only GH95) shows limited utilization capacity [3]. This contrasts with para-lacto-N-neohexaose utilization, which depends more heavily on β-galactosidase and β-hexosaminidase activities [3].

Table 2: Comparative Structural Features of Hexasaccharide Variants

OligosaccharideCore StructureFucosylation PatternCharacteristic LinkagesBacterial Utilization Specificity
MFpLNH IVType 2 coreα1-3 on reducing GlcNAcGalβ1-3GlcNAc (Type 1) → Galβ1-4(Fucα1-3)GlcNAc (Type 2)B. pseudocatenulatum (GH29+ strains)
MFLNH IType 1 coreα1-4 on internal GlcNAcGalβ1-3(Fucα1-4)GlcNAc → Type 1 chain elongationStrain-dependent; requires specific α-fucosidases
para-Lacto-N-hexaose (pLNH)Mixed typeNoneGalβ1-3GlcNAc (Type 1) → Galβ1-4GlcNAc (Type 2)Broad utilization by multiple bifidobacteria
para-Lacto-N-neohexaose (pLNnH)Type 2 coreNoneGalβ1-4GlcNAc throughout (Type 2 chain)Preferred by B. longum subsp. infantis

Role of Type 2 Core (Galβ1-4GlcNAc) in MFpLNH IV Architecture

The type 2 core (Galβ1-4GlcNAc; lacto-N-biose II) constitutes a fundamental architectural element in MFpLNH IV, occurring at both the reducing terminus and within the central region of the molecule [1] [6]. This disaccharide motif serves as a key recognition site for microbial adhesins and carbohydrate-binding proteins. Biosynthetically, type 2 cores are elongated by β1-3-N-acetylglucosaminyltransferases and β1-3/4-galactosyltransferases to form the hexasaccharide backbone prior to fucosylation [9]. The presence of this core in MFpLNH IV contrasts with type 1 core (Galβ1-3GlcNAc)-containing oligosaccharides like lacto-N-tetraose (LNT), resulting in distinct three-dimensional conformations that influence:

  • Microbial Interactions: The type 2 core serves as a receptor analog for pathogens including Campylobacter jejuni and Streptococcus pneumoniae, enabling MFpLNH IV to function as a soluble decoy receptor [4].

  • Regional Variability: Global HMO studies reveal geographical differences in type 2 core expression, with South American populations exhibiting higher proportions of secretors (85-100%) who produce more α1-2-fucosylated type 2 core structures compared to African populations (63-75% secretors) [6]. This genetic variation indirectly influences the abundance of MFpLNH IV through competitive biosynthetic pathways.

  • Developmental Regulation: Throughout lactation, type 2 core-containing HMOs like MFpLNH IV show a characteristic temporal abundance pattern, decreasing from colostrum to mature milk but maintaining relatively constant concentrations after 6 months postpartum [6]. This contrasts with sialylated species which increase proportionally in late lactation [4].

Table 3: Lactation-Specific Abundance Patterns of Type 2 Core HMOs

Lactation StageTotal HMO Abundance (g/L)MFpLNH IV Relative AbundanceType 2 Core HMO Characteristics
Colostrum (Days 1-5)15-23 g/LHighDominated by complex fucosylated species
Transitional Milk (Weeks 2-4)10-15 g/LModerate decreaseIncreased sialylation; secretor-dependent variation emerges
Early Mature Milk (1-5 months)5-12 g/LStabilizedBalanced fucosylated/sialylated ratio
Late Mature Milk (6+ months)3-8 g/LStable low levelPersistent type 2 cores; increased sialylated species

Table 4: Glycosyltransferases Involved in MFpLNH IV Biosynthesis

EnzymeCAZy FamilyFunction in MFpLNH IV SynthesisGeneCellular Localization
β1,3-GalactosyltransferaseGT31Adds terminal Gal to LacNAcB3GALT5Golgi
β1,3-N-AcetylglucosaminyltransferaseGT64Elongates core structureB3GNT2Golgi
α1,3-FucosyltransferaseGT10Adds Fuc to GlcNAcFUT3/FUT5Golgi
β1,4-GalactosyltransferaseGT7Synthesizes type 2 coreB4GALT1Golgi

The enzymatic assembly of MFpLNH IV occurs in the Golgi apparatus through the coordinated action of glycosyltransferases. The process initiates with lactose extension by β1,3-N-acetylglucosaminyltransferases (GT64 family) to form lacto-N-triose II, followed by β1,3-galactosylation (GT31) to form para-lacto-N-hexaose [9]. The terminal step involves α1,3-fucosylation (GT10 family) specifically at the reducing-end GlcNAc residue [9]. This biosynthetic precision highlights the regioselectivity of fucosyltransferases in creating structurally defined HMOs with specific biological functions.

Properties

CAS Number

115236-58-3

Product Name

Monofucosyl-para-lacto-N-hexaose IV

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C46H78N2O35

Molecular Weight

1219.1 g/mol

InChI

InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

AXMANVATPOJSHN-YPTQHEKPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.